4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine
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Overview
Description
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a heterocyclic compound that features a piperazine ring substituted with an ethylsulfonyl group and a pyrimidine ring substituted with two methoxy groups. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anticancer activity and inhibit acetylcholinesterase . These targets play crucial roles in cell proliferation and neurotransmission, respectively.
Mode of Action
For instance, some compounds inhibit the function of enzymes like acetylcholinesterase , which can lead to an increase in the concentration of neurotransmitters in the synaptic cleft, affecting neuronal signaling.
Biochemical Pathways
Compounds with similar structures have been found to impact pathways related to cell growth and proliferation , as well as neurotransmission . The downstream effects of these interactions can include altered cell growth and changes in neuronal signaling.
Pharmacokinetics
Similar compounds have been shown to accumulate in cells , suggesting that they may be well-absorbed and distributed within the body
Result of Action
Similar compounds have been found to exhibit anticancer activity and inhibit acetylcholinesterase . These effects could potentially lead to slowed cell growth and altered neuronal signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using ethylsulfonyl chloride in the presence of a base.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazines or pyrimidines.
Scientific Research Applications
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound is used as a tool to probe biological systems and understand the mechanisms of action of related compounds.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Benzylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine: Similar structure but with a benzylsulfonyl group instead of an ethylsulfonyl group.
4-(4-(Methylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(4-(Phenylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine: Similar structure but with a phenylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the ethylsulfonyl group may influence its solubility, stability, and interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(4-ethylsulfonylpiperazin-1-yl)-2,6-dimethoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4S/c1-4-21(17,18)16-7-5-15(6-8-16)10-9-11(19-2)14-12(13-10)20-3/h9H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQFJTWNWUCYTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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